molecular formula C16H28N4O5S B14232667 L-Cysteine, L-leucyl-L-prolylglycyl- CAS No. 503844-20-0

L-Cysteine, L-leucyl-L-prolylglycyl-

Cat. No.: B14232667
CAS No.: 503844-20-0
M. Wt: 388.5 g/mol
InChI Key: GKCPDVRARYYUNP-SRVKXCTJSA-N
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Description

Overview of Peptide Chemistry and Biological Significance in Academic Research

Peptides are short chains of amino acids linked by peptide bonds. They represent a fundamental class of biological molecules that bridge the gap between individual amino acids and large, complex proteins. In academic research, peptides are of immense interest due to their diverse and critical roles in virtually all biological processes. They can act as hormones, neurotransmitters, growth factors, and potent signaling molecules, regulating a vast array of physiological functions.

The synthesis and study of peptides, including tetrapeptides, are central to fields like biochemistry, pharmacology, and molecular biology. Understanding the relationship between a peptide's amino acid sequence and its three-dimensional structure is a primary objective, as this structure dictates its biological activity. Researchers utilize techniques such as solid-phase peptide synthesis to create specific peptide sequences for investigation. The biological significance of peptides is vast, with ongoing research exploring their therapeutic potential for a wide range of diseases.

Importance of L-Cysteine Residues in Peptide Structure and Functionality

The inclusion of L-Cysteine in a peptide chain confers unique and significant properties, primarily due to the presence of a thiol (-SH) group in its side chain. This functional group is highly reactive and plays a pivotal role in the structure and function of many peptides and proteins.

The thiol group of L-Cysteine is readily oxidized, and its most significant reaction is the formation of a disulfide bond (-S-S-) with another cysteine residue. This covalent linkage, known as a cystine bridge, is a key determinant of the tertiary and quaternary structures of many proteins, providing stability and conformational rigidity. wikipedia.org The formation and cleavage of disulfide bonds are critical for the proper folding and function of numerous extracellular proteins and peptides. wikipedia.org Within the reducing environment of the cell's cytoplasm, disulfide bonds are less common, allowing the thiol groups of cysteine residues to participate in other important reactions, such as acting as nucleophiles in enzymatic catalysis. The reactivity of the thiol group also makes it a target for various post-translational modifications, further expanding the functional diversity of cysteine-containing peptides.

From an evolutionary perspective, L-Cysteine is considered a relatively recent addition to the standard 20 proteinogenic amino acids. wikipedia.org Its incorporation into the genetic code likely provided a significant advantage to early life forms by enabling the formation of stable, extracellular proteins through disulfide bonding. This structural reinforcement would have been crucial for the development of more complex organisms with specialized tissues and extracellular matrices. The presence of conserved cysteine residues in the functional motifs of many proteins across different species underscores its fundamental importance in biological systems. nih.gov

Contributions of L-Leucine, L-Proline, and Glycine (B1666218) to Peptide Conformation and Activity

L-Leucine: As a branched-chain amino acid with a hydrophobic isobutyl side chain, L-Leucine typically resides in the core of proteins, away from the aqueous environment. In a short peptide, its presence can influence aggregation and interaction with other hydrophobic molecules or regions of larger proteins. Leucine (B10760876) is also known to play a role in signaling pathways related to protein synthesis.

L-Proline: Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic structure with its own backbone amide group. This rigidity imposes significant constraints on the peptide backbone, often inducing kinks or turns in the polypeptide chain. The presence of proline can disrupt regular secondary structures like alpha-helices and beta-sheets, making it a "helix breaker." This structural influence is critical in protein folding and in defining the specific three-dimensional shapes of peptides.

Glycine: With the simplest side chain of just a single hydrogen atom, Glycine provides a high degree of conformational flexibility to a peptide chain. This flexibility allows for a wider range of backbone angles than any other amino acid, making it a common residue in turns and loops of proteins. In the context of a tetrapeptide, glycine's presence can allow the molecule to adopt various conformations, potentially enabling it to bind to different molecular targets.

Research Trajectories and Academic Objectives for L-Cysteine, L-leucyl-L-prolylglycyl- and Related Peptide Structures

While direct research on L-Cysteine, L-leucyl-L-prolylglycyl- is not prominent in the available literature, its structure suggests several potential avenues for academic investigation. The combination of the reactive cysteine, the conformationally restrictive proline, the flexible glycine, and the hydrophobic leucine creates a tetrapeptide with a unique set of potential properties.

Future research could explore the following:

Antioxidant Properties: Given the presence of L-Cysteine, a precursor to the major cellular antioxidant glutathione (B108866), this tetrapeptide could be investigated for its own antioxidant capabilities or its ability to modulate cellular redox states. webmd.comnih.gov

Enzyme Inhibition or Modulation: Many short peptides act as inhibitors or modulators of enzymes. The specific sequence of Cys-Leu-Pro-Gly could be screened against various enzyme targets to identify any potential biological activity.

Metal Binding: The thiol group of cysteine is known to chelate metal ions. Research could investigate the ability of this tetrapeptide to bind to various metal ions, which could have implications for its stability, structure, and biological function.

Cellular Uptake and Stability: For any potential therapeutic application, understanding the peptide's stability in biological fluids and its ability to cross cell membranes would be crucial research objectives.

The study of such specific tetrapeptides contributes to the broader understanding of peptide science, from the fundamental principles of protein folding to the development of novel therapeutic agents. The unique combination of amino acids in L-Cysteine, L-leucyl-L-prolylglycyl- makes it a candidate for future research to uncover its potential biological roles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503844-20-0

Molecular Formula

C16H28N4O5S

Molecular Weight

388.5 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1

InChI Key

GKCPDVRARYYUNP-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Engineering Strategies for Peptides Containing L Cysteine, L Leucine, L Proline, and Glycine

Enzymatic Peptide Synthesis Approaches

Enzymatic methods for peptide synthesis offer several advantages over traditional chemical routes, including high stereospecificity, mild reaction conditions, and reduced need for protecting groups. These approaches leverage the catalytic machinery of biological systems to forge peptide bonds with remarkable efficiency and precision.

Application of L-Amino Acid Ligases for Peptide Bond Formation

L-amino acid ligases (LALs, EC 6.3.2.28) are a class of enzymes that catalyze the formation of a peptide bond between two unprotected L-amino acids in an ATP-dependent reaction. nih.govwikipedia.org This process is unidirectional and circumvents the need for complex protection and deprotection steps common in chemical synthesis. sci-hub.se The first identified L-amino acid ligase was the YwfE protein from Bacillus subtilis. nih.govwikipedia.org

LALs belong to the ATP-grasp superfamily and function by hydrolyzing ATP to ADP and inorganic phosphate (B84403) to drive the amide bond formation via an acyl phosphate intermediate. researchgate.net Different LALs exhibit varying substrate specificities, enabling the synthesis of a range of dipeptides. researchgate.net For instance, RizA from Bacillus subtilis NBRC3134 shows high specificity for producing dipeptides with an N-terminal arginine. researchgate.net Researchers have also identified novel LALs, such as RizB, which can synthesize homo-oligomers of branched-chain amino acids (like leucine) consisting of 2 to 5 residues, as well as various heteropeptides. nih.gov The BAD_1200 protein from Bifidobacteria adolescentis demonstrates higher activity towards aromatic amino acids compared to branched-chain ones. nih.gov The discovery of LALs capable of oligopeptide synthesis represents a significant advancement for creating longer peptide chains enzymatically. nih.gov

EnzymeSource OrganismSubstrate Specificity (Examples)Product(s)
YwfE (BacD) Bacillus subtilisVarious L-amino acidsDipeptides
RizA Bacillus subtilis NBRC3134N-terminal ArginineDipeptides
RizB Bacillus subtilis NBRC3134Branched-chain amino acidsOligopeptides (2-5 residues)
BAD_1200 Bifidobacteria adolescentisAromatic amino acidsDipeptides
TblA Pseudomonas syringaeL-Thr/L-Ser and L-Gln/L-AsnDipeptides

Biotechnological Production of Constituent Amino Acids, e.g., L-Cysteine

The efficient production of the constituent amino acids is a prerequisite for peptide synthesis. L-cysteine, with its unique sulfur-containing side chain, is a particularly important building block. Biotechnological methods, including fermentation and enzymatic conversion, have become preferred routes for L-cysteine production over traditional protein hydrolysis, which is often associated with environmental concerns. nih.govencyclopedia.pub

Fermentative Production: Microorganisms like Escherichia coli and Corynebacterium glutamicum are commonly engineered for the fermentative production of L-cysteine directly from glucose. nih.govmdpi.com The biosynthetic pathway in these organisms typically starts from the glycolytic intermediate 3-phosphoglycerate, which is converted to L-serine. mdpi.comresearchgate.net L-serine is then acetylated to O-acetyl-L-serine (OAS) by serine O-acetyltransferase (encoded by the cysE gene). nih.gov Finally, O-acetyl-L-serine sulfhydrylase-A (encoded by the cysK gene) catalyzes the reaction of OAS with hydrogen sulfide (B99878) to yield L-cysteine. nih.gov Metabolic engineering strategies focus on enhancing this biosynthetic pathway, weakening degradation pathways, and improving export systems to increase yields. nih.gov

Enzymatic Production: An industrialized enzymatic process for L-cysteine production involves the asymmetric hydrolysis of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC). nih.gov This method utilizes a consortium of three enzymes, often from Pseudomonas species: an ATC racemase, an L-ATC hydrolase, and an S-carbamoyl-L-cysteine hydrolase. encyclopedia.pubmdpi.com The process starts with the conversion of D-ATC to L-ATC, followed by the ring-opening of L-ATC to form N-carbamoyl-L-cysteine, which is then hydrolyzed to L-cysteine. encyclopedia.pub Another enzymatic approach uses O-acetylserine sulfhydrylase from organisms like Salmonella typhimurium to produce L-cysteine from L-O-acetylserine and sodium hydrosulfide. nih.gov

Production MethodOrganism/Enzyme SystemPrecursor(s)Key Advantages
Fermentation Escherichia coli, Corynebacterium glutamicumGlucoseDirect production from a simple carbon source
Enzymatic Conversion Pseudomonas sp. (ATC hydrolase, etc.)DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC)High specificity, established industrial process
Enzymatic Synthesis Salmonella typhimurium (O-acetylserine sulfhydrylase)L-O-acetylserine, Sodium hydrosulfideHigh molar yield and product titer

Chemical Peptide Synthesis Protocols

Chemical synthesis remains the most versatile and widely used method for producing peptides. It can be broadly categorized into solid-phase and solution-phase synthesis, with various ligation strategies enabling the assembly of larger peptide chains.

Solid-Phase Peptide Synthesis (SPPS) for Cysteine-Containing Peptides

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wikipedia.org This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration. wikipedia.org

The synthesis of cysteine-containing peptides via SPPS presents unique challenges due to the reactivity of the cysteine sulfhydryl group. Careful selection of a sulfhydryl-protecting group is critical to prevent side reactions. The trityl (Trt) group is commonly used for routine synthesis, as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin. For more complex strategies, such as on-resin disulfide bond formation, protecting groups like S-tert-butylthio (StBu) or 4-methoxytrityl (Mmt) are employed, which can be removed orthogonally to the main protecting groups. csic.es

A significant side reaction during the SPPS of C-terminal cysteine peptides is epimerization at the α-carbon. csic.es This can be minimized by careful selection of the cysteine side-chain protecting group and the base used for Fmoc removal. csic.esnih.gov For instance, using Fmoc-Cys protected with tetrahydropyran (B127337) (Thp) or Mmt, along with 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal, has been shown to reduce this side reaction. csic.es Microwave-assisted SPPS has also been shown to accelerate the synthesis of cysteine-rich peptides, reducing synthesis times significantly. nih.gov

Protecting GroupCleavage ConditionApplication
Trityl (Trt) Trifluoroacetic acid (TFA)Routine synthesis of peptides with free thiols
Acetamidomethyl (Acm) Iodine (simultaneous oxidation)Disulfide bond formation
S-tert-butylthio (StBu) Reduction with thiols or phosphinesOn-resin thiol modification/ligation
4-Methoxytrityl (Mmt) Mild acid (orthogonal to resin cleavage)On-resin modification/disulfide formation

Solution-Phase Peptide Synthesis Techniques and Efficiency

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains valuable, particularly for the large-scale production of shorter peptides. wikipedia.orgacs.org In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. bachem.com This method requires careful strategic planning regarding the choice of protecting groups, coupling reagents, and solvents. bachem.comlibretexts.org

A key challenge in LPPS is the purification of peptide intermediates. nih.gov To address this, repetitive solution-phase peptide synthesis (RSPS) methods have been developed. acs.org One such approach involves the coupling of peptide acids with an excess of activated amino acids in a THF-water mixture. The resulting peptide acid product is then precipitated and isolated by extraction, avoiding time-consuming neutralization and washing steps. acs.org Another innovative technique is the Group-Assisted Purification (GAP) chemistry, which avoids traditional chromatography and recrystallization by using a GAP auxiliary that facilitates the purification of products by simple washing with solvents. nih.gov

Chemoselective Ligation Strategies for Peptide Assembly

For the synthesis of large peptides and proteins, the assembly of smaller, unprotected peptide fragments via chemoselective ligation is the preferred strategy. nih.govrsc.org These reactions involve the formation of a native peptide bond at the ligation site in an aqueous solution. rsc.org

Native Chemical Ligation (NCL) is the most prominent of these methods. rsc.org It involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. ethz.ch The reaction proceeds through a chemoselective transthioesterification, followed by a rapid intramolecular S-to-N acyl shift to form a native amide bond at the ligation site. ethz.ch This strategy allows for the sequential assembly of multiple peptide segments to construct proteins of up to 150 amino acids. rsc.org

Other ligation strategies have also been developed to expand the toolkit for peptide synthesis. For example, methods utilizing a benzofuran (B130515) moiety as a peptide salicylaldehyde (B1680747) ester surrogate have been developed to construct diverse peptide architectures, including side chain-to-side chain cyclic peptides and branched peptides. nih.gov These advanced strategies provide powerful tools for creating complex peptide structures that are inaccessible by other means. nih.gov

Molecular Engineering and Design of Peptide Sequences

The rational design of peptide sequences is a cornerstone of developing peptides with specific structural and functional properties. This involves a deep understanding of how the sequence of amino acids dictates the three-dimensional structure and, consequently, the biological activity of the peptide.

Rational Design Principles for Cysteine-Mediated Structural Motifs

The thiol side chain of cysteine is unique among the proteinogenic amino acids in its ability to form covalent disulfide bonds through oxidation. These disulfide bridges play a critical role in defining and stabilizing the tertiary structure of many peptides and proteins. The rational design of cysteine-mediated structural motifs leverages this property to create peptides with enhanced stability, constrained conformations, and novel functions.

Key principles in the rational design of cysteine-mediated structural motifs include:

Conformational Constraint: Introducing disulfide bonds can significantly reduce the conformational flexibility of a peptide. This can lock the peptide into a bioactive conformation, leading to increased potency and selectivity for its target. The placement of cysteine residues is crucial; they must be positioned in the sequence such that the formation of a disulfide bond favors the desired three-dimensional structure.

Mimicking Natural Motifs: Many naturally occurring peptides, such as conotoxins, utilize a framework of multiple disulfide bonds to create highly stable and potent structures. A common design strategy is to graft a known bioactive peptide sequence onto a stable, disulfide-rich scaffold.

Control of Oligomerization: Cysteine residues can be engineered to form intermolecular disulfide bonds, leading to the formation of dimers or higher-order oligomers. This can be a strategy to modulate the activity or pharmacokinetic properties of a peptide.

Computational modeling and structural biology techniques are invaluable tools in the rational design process. Molecular dynamics simulations can be used to predict the conformational impact of introducing a disulfide bond at different positions in a peptide sequence.

Table 2: Design Considerations for Cysteine-Mediated Motifs
Design GoalStrategyKey Considerations
Increased StabilityIntroduction of intramolecular disulfide bondsPlacement of cysteines to maintain or enhance desired structure.
Conformational ConstraintCyclization via disulfide bridge formationImpact on binding affinity and selectivity.
Controlled OligomerizationEngineering of intermolecular disulfide bondsStoichiometry and orientation of the resulting oligomer.
Bioactive ScaffoldingGrafting of an active sequence onto a disulfide-rich frameworkCompatibility of the graft with the scaffold's structure.

Strategies for Incorporating Specific L-Amino Acids into Peptide Backbones

The incorporation of specific amino acids into a peptide sequence during SPPS can sometimes present challenges that require special strategies to overcome. Difficulties can arise from steric hindrance, aggregation of the growing peptide chain, or the formation of secondary structures on the solid support.

L-Leucine: As a hydrophobic amino acid, sequences rich in leucine (B10760876) can lead to poor solvation and aggregation of the peptide chain on the resin. This can result in incomplete coupling and deprotection steps, leading to lower yields and purity. Strategies to mitigate these issues include:

Use of specialized resins: Resins with enhanced swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can improve the solvation of the growing peptide chain.

Chaotropic salts: The addition of chaotropic salts, like lithium chloride (LiCl), to the coupling and deprotection solutions can help to disrupt secondary structures and improve solubility.

Elevated temperatures: Performing couplings at higher temperatures can help to break up aggregates and improve reaction kinetics.

L-Proline: The unique cyclic structure of proline, where the side chain is bonded to the backbone nitrogen, makes it a secondary amine. This has two main consequences for peptide synthesis:

Slower coupling kinetics: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower and less efficient coupling reactions. To address this, more potent activating reagents or longer coupling times may be necessary. Double coupling, where the coupling step is repeated, is a common strategy for the amino acid following a proline residue. biotage.com

Glycine (B1666218): As the smallest and most flexible amino acid, glycine can sometimes be problematic. Its flexibility can lead to the formation of stable secondary structures in certain sequences, contributing to aggregation. Additionally, the lack of a bulky side chain can sometimes make the peptide more susceptible to side reactions. Strategies to address these issues include:

Backbone protection: The use of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of a glycine residue can disrupt aggregation by preventing interchain hydrogen bonding. These groups are introduced as dipeptide building blocks, for example, Fmoc-Ala-(Dmb)Gly-OH.

Pseudoproline dipeptides: In sequences where glycine is adjacent to a serine or threonine, a pseudoproline dipeptide can be used. chempep.comacs.orgwikipedia.orgpeptide.comnih.gov These derivatives temporarily introduce a proline-like kink in the backbone, disrupting aggregation, and are converted back to the native serine or threonine residue during final cleavage. wikipedia.orgpeptide.com

Structural Characterization and Biophysical Analysis of Peptides Containing L Cysteine, L Leucine, L Proline, and Glycine

Spectroscopic Approaches for Peptide Structure Elucidation

Spectroscopic methods are indispensable for investigating the structure of peptides in various states. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information on bond vibrations, electronic transitions, and nuclear spin states, which collectively define the peptide's conformation.

Infrared (IR) Spectroscopy for Amide I and II Band Analysis

Infrared (IR) spectroscopy is a powerful technique for examining the secondary structure of peptides by analyzing the vibrational modes of the polypeptide backbone. researchgate.net The amide I and amide II bands are particularly informative. The amide I band, occurring in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the amide group. nih.govacs.org Its frequency is highly sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and random coils. The amide II band, found between 1470 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govacs.org

Table 1: Typical Infrared Absorption Bands for Peptide Analysis

Vibrational Mode Frequency Range (cm⁻¹) Structural Interpretation
Amide A (N-H stretch) 3300 - 3500 Involved in hydrogen bonding
S-H Stretch (Cysteine) ~2550 Presence of free thiol group
Amide I (C=O stretch) 1600 - 1700 Secondary structure (α-helix, β-sheet)
Amide II (N-H bend, C-N stretch) 1470 - 1570 Secondary structure, hydrogen bonding

Raman Spectroscopy for Conformational Insight and Disulfide Bond Characterization

Raman spectroscopy serves as a complementary technique to IR spectroscopy, offering distinct advantages for studying peptide structure, particularly in aqueous solutions. researchgate.net It is an effective tool for monitoring the formation and breakage of disulfide bonds. rsc.orgrsc.org The disulfide (S-S) bond, formed by the oxidation of two cysteine residues, produces a characteristic Raman signal between 500 and 550 cm⁻¹. researchgate.net The precise frequency of this peak provides information about the conformation around the disulfide bridge.

Furthermore, the S-H stretching vibration of a reduced cysteine residue gives rise to a Raman band around 2500-2600 cm⁻¹. The environment of the sulfhydryl group influences the exact position of this band. mit.edu For L-Cysteine, L-leucyl-L-prolylglycyl-, Raman spectroscopy can be used to determine whether the cysteine residue is in its reduced (thiol) form or if it has formed an intermolecular disulfide bond with another peptide molecule. The amide I and III bands in the Raman spectrum also provide valuable information about the peptide's backbone conformation.

Table 2: Key Raman Shifts for Cysteine-Containing Peptide Analysis

Vibrational Mode Raman Shift (cm⁻¹) Structural Interpretation
S-H Stretch 2500 - 2600 Indicates a reduced cysteine residue (free thiol). mit.edu
S-S Stretch 500 - 550 Indicates an oxidized cystine residue (disulfide bond). researchgate.net
C-S Stretch 630 - 750 Conformation of the C-S bond.
Amide I 1630 - 1700 Peptide secondary structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. thermofisher.com While it is most commonly used to quantify peptides containing aromatic amino acids (tryptophan, tyrosine, phenylalanine), the peptide backbone itself exhibits UV absorption. nih.govrsc.org The amide bond has a primary electronic transition (π → π) that occurs at approximately 190 nm and a weaker transition (n → π) around 210-220 nm.

The position and intensity of these absorption bands can be influenced by the peptide's conformation and its environment. springernature.com Although L-Cysteine, L-leucyl-L-prolylglycyl- lacks aromatic side chains, its UV spectrum can still provide information about its concentration in solution and offer general insights into its secondary structure. For example, changes in the peptide's conformation, such as those induced by temperature or solvent changes, can lead to shifts in the UV absorption spectrum. nih.gov

Table 3: Electronic Transitions in Peptides Relevant to UV-Vis Spectroscopy

Transition Approximate Wavelength (nm) Chromophore
π → π* ~190 Amide bond (peptide backbone)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution, providing data at the atomic level. nih.govspringernature.com By analyzing various NMR parameters, a detailed picture of the peptide's conformational ensemble can be constructed. nmims.edu

Key NMR experiments for peptide structure elucidation include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign spins within an amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, facilitating the identification of amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

For L-Cysteine, L-leucyl-L-prolylglycyl-, analysis of chemical shifts (particularly for α-protons), coupling constants (like ³J(HN,Hα) which relates to the φ torsion angle), and Nuclear Overhauser Effects (NOEs) between different residues would allow for the determination of its preferred conformation in solution. nmims.edu The unique cyclic structure of proline often restricts the peptide backbone, and its cis-trans isomerization can be observed and quantified by NMR. frontiersin.org

Table 4: NMR Parameters Used for Peptide Structure Determination

NMR Parameter Information Provided Application
Chemical Shift (δ) Local electronic environment Secondary structure identification (Chemical Shift Index). nmims.edu
Scalar Coupling Constant (J) Dihedral angles (e.g., φ) Conformational analysis of the backbone.
Nuclear Overhauser Effect (NOE) Internuclear distances (< 5 Å) 3D structure calculation and determination of folds.

X-ray Diffraction (XRD) for Crystalline Peptide Structures

X-ray diffraction (XRD) on single crystals is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in the solid state. nih.govpku.edu.cn This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous picture of the peptide's conformation when crystallized. ias.ac.in

To perform XRD analysis on L-Cysteine, L-leucyl-L-prolylglycyl-, the peptide must first be crystallized into a well-ordered lattice. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. vub.ac.be The pattern of diffracted spots is mathematically related to the arrangement of electrons, and thus atoms, within the crystal. Analysis of these data yields a detailed electron density map, from which the molecular structure can be built and refined. researchgate.net The resulting structure would reveal the exact backbone and side-chain conformations, as well as any intermolecular interactions, such as hydrogen bonds or disulfide bridges, that stabilize the crystal packing.

Table 5: Information Obtained from X-ray Diffraction of a Peptide Crystal

Data Type Description Significance
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal. Defines the crystal lattice.
Space Group The set of symmetry operations that describe the crystal. Describes the symmetry of molecular packing.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell. Defines the complete 3D molecular structure.
Bond Lengths & Angles Calculated distances and angles between atoms. Confirms chemical structure and reveals conformational details.

Mass Spectrometry for Peptide Sequencing and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a peptide with high accuracy and for elucidating its amino acid sequence. 50webs.org In a typical MS experiment, the peptide is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

For L-Cysteine, L-leucyl-L-prolylglycyl-, electrospray ionization (ESI) would be a common method to generate protonated molecular ions [M+H]⁺. The exact mass of this ion confirms the peptide's elemental composition.

To determine the sequence, tandem mass spectrometry (MS/MS) is employed. nih.govarxiv.org The [M+H]⁺ ion is selected and fragmented, typically through collision-induced dissociation (CID). This process preferentially breaks the peptide bonds, generating a series of fragment ions. The two main series of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between consecutive peaks in the b-ion and y-ion series, the amino acid sequence can be deduced. 50webs.org

Table 6: Theoretical Fragmentation Pattern (b- and y-ions) for L-Cysteine, L-leucyl-L-prolylglycyl-

Fragment Sequence Theoretical m/z Fragment Sequence Theoretical m/z
b₁ Cys 104.03 y₁ Gly 58.03
b₂ Cys-Leu 217.11 y₂ Pro-Gly 155.08
b₃ Cys-Leu-Pro 314.17 y₃ Leu-Pro-Gly 268.16

Chromatographic Techniques for Purity Assessment and Isolation

The purification and characterization of peptides such as those containing L-Cysteine, L-leucyl-L-prolylglycyl- are critical for ensuring the quality and reliability of research findings. Chromatographic techniques are indispensable tools for assessing the purity of synthetic peptides and for isolating them from complex mixtures. These methods separate molecules based on differential partitioning between a mobile phase and a stationary phase, exploiting differences in properties like hydrophobicity, charge, and size. scispace.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.gov Among its various modes, Reversed-Phase HPLC (RP-HPLC) is the most widely used due to its high resolving power for separating peptides that may differ by only a single amino acid. hplc.eu

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar aqueous-organic mixture. Peptides are injected onto the column and eluted by a gradient of increasing organic solvent concentration, typically acetonitrile. altabioscience.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is standard practice, as it sharpens peaks and improves resolution. hplc.eu

Impurities in peptide synthesis can include truncated sequences, sequences with remaining protecting groups, or byproducts from the cleavage process. altabioscience.com RP-HPLC is effective at removing these process-related impurities. Purity is typically assessed by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. altabioscience.com

Detection is commonly performed using UV spectrophotometry. The peptide bond absorbs strongly at low UV wavelengths, typically around 215 nm, allowing for the detection of all peptide species present. altabioscience.com For peptides containing aromatic amino acids (like Tyrosine, Tryptophan, or Phenylalanine), detection at 280 nm is also possible, though less universal. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to provide molecular weight confirmation of the target peptide and its fragments, confirming the sequence identity. altabioscience.com

ParameterTypical ConditionPurpose
Stationary Phase C18 silica-based columnProvides a nonpolar surface for hydrophobic interactions. altabioscience.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier and ion-pairing agent to improve peak shape. hplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent to elute peptides based on hydrophobicity. altabioscience.com
Gradient Increasing concentration of Mobile Phase B over timeSeparates peptides with varying degrees of hydrophobicity.
Flow Rate ~1.0 mL/min for analytical columns (4.6 mm i.d.)Standard flow for efficient separation. hplc.eu
Detection UV at 200-220 nmDetects the peptide backbone for universal peptide quantification. altabioscience.comsielc.com
Coupled Detection Mass Spectrometry (MS)Confirms the molecular weight and identity of the eluted peptide. altabioscience.com

Ion-Exchange Chromatography (IEC) for Amino Acid and Peptide Separation

Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net surface charge. nih.gov It is highly complementary to RP-HPLC and can be used as an orthogonal purification step to resolve impurities that are difficult to separate by hydrophobicity alone. nih.gov The charge of a peptide is determined by the pKa values of its N- and C-termini and the side chains of its constituent amino acids (e.g., the thiol group of Cysteine) at a given pH. ucl.ac.uk

IEC utilizes a stationary phase containing charged functional groups.

Cation-exchange chromatography uses a negatively charged stationary phase (e.g., with carboxymethyl groups) to bind positively charged peptides (cations). Elution is achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase. ucl.ac.uk

Anion-exchange chromatography employs a positively charged stationary phase (e.g., with diethylaminoethyl groups) to bind negatively charged peptides (anions). ucl.ac.uk Elution is typically accomplished by increasing the salt concentration or decreasing the pH.

Chromatography ModeStationary Phase TypePeptide/Amino Acid ChargeTypical Mobile Phase pHElution Method
Cation-Exchange Negatively Charged (e.g., CM-cellulose) ucl.ac.ukPositive< pI of peptideIncreasing salt gradient or increasing pH. ucl.ac.uk
Anion-Exchange Positively Charged (e.g., DEAE-Sephadex) ucl.ac.ukNegative> pI of peptideIncreasing salt gradient or decreasing pH.

Computational and Theoretical Structural Modeling

Computational modeling provides invaluable insights into the structural and dynamic properties of peptides at an atomic level, complementing experimental data. These theoretical approaches can predict peptide conformation, stability, and interactions, guiding further experimental design.

Lattice Model Approaches for Peptide Self-Assembly and Adsorption Phenomena

Lattice models are simplified computational representations used to explore the complex phenomena of peptide self-assembly and adsorption over broad time and length scales. cardiff.ac.uk In this approach, the peptide and its environment (e.g., a surface) are represented on a discrete grid or lattice. This simplification reduces the computational cost, allowing for the systematic exploration of numerous configurations to identify thermodynamically stable structures. cardiff.ac.uk

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as peptides. wsu.edu DFT calculations can provide highly accurate information about the geometry, conformational energies, and electronic properties of a peptide. austinpublishinggroup.comresearchgate.net

This method is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the peptide.

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be compared with experimental data to confirm structural assignments. nih.gov

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals, and the nature of chemical bonds, such as the peptide bond and the disulfide bond that cysteine can form. nih.gov

Determine Interaction Energies: Quantify the strength of non-covalent interactions, like hydrogen bonds, that are crucial for defining the peptide's secondary structure and its interactions with other molecules. nih.gov

For a peptide containing L-Cysteine, L-leucyl-L-prolylglycyl-, DFT could be used to study the preferred conformations of the proline ring, the rotational barriers around the peptide bonds, and the electronic environment of the cysteine thiol group, which is critical for its reactivity and potential to form disulfide bridges.

Property CalculatedInformation GainedRelevance to Peptide Structure
Optimized Geometry Lowest energy 3D structure.Predicts bond lengths, bond angles, and dihedral angles. researchgate.net
Conformational Energy Relative stability of different peptide shapes (conformers).Helps identify the most likely structures in solution.
Vibrational Spectra Predicted IR and Raman frequencies.Aids in the interpretation of experimental spectroscopic data. nih.gov
Electron Density Distribution of electrons within the molecule.Reveals information about bond polarity and reactive sites. wsu.edu
Interaction Energy Strength of hydrogen bonds and other non-covalent forces.Crucial for understanding folding and intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, dynamic view of a peptide's conformational landscape and stability in a simulated environment, such as in aqueous solution. nih.govmdpi.com

MD simulations can reveal:

Conformational Flexibility: How the peptide's structure fluctuates around its equilibrium state. This is particularly important for understanding the range of shapes a flexible peptide can adopt.

Folding and Unfolding Pathways: The process by which a peptide adopts or loses its characteristic three-dimensional structure. nih.gov

Solvent Effects: How interactions with water molecules influence the peptide's structure and dynamics. nih.gov

Thermodynamic Properties: Calculation of free energy landscapes to identify the most stable and metastable conformational states. mdpi.com

Simulation TypeKey InsightExample Application
All-Atom MD High-resolution dynamics of every atom in the system. mdpi.comStudying specific hydrogen bond dynamics and side-chain movements.
Coarse-Grained MD Simulates larger systems over longer timescales by grouping atoms. nih.govModeling the self-assembly of many peptide chains into larger aggregates.
Enhanced Sampling (e.g., REMD) Overcomes energy barriers to explore a wider conformational space. nih.govDetermining the full free-energy landscape of peptide folding.

Mechanistic Investigations and Cellular Roles of L Cysteine Containing Peptides

Role of L-Cysteine Residues in Peptide Disulfide Bond Formation and Stability

The formation of disulfide bridges (-S-S-) between cysteine residues is a pivotal post-translational modification that stabilizes the tertiary and quaternary structures of many peptides and proteins. nih.gov This covalent linkage is crucial for the proper folding and biological activity of numerous extracellular molecules, including hormones and enzymes. researchgate.net

Disulfide bonds are formed through the oxidation of the sulfhydryl (thiol) groups of two cysteine residues. wikipedia.org This process can occur within a single polypeptide chain (intramolecular) or between two separate chains (intermolecular). springernature.com

Intramolecular Disulfide Bonds: These bonds are critical for establishing and maintaining the correct three-dimensional folding of a protein. researchgate.net The formation is highly dependent on the peptide's sequence and the conformational favorability of bringing two cysteine residues into close proximity. bohrium.com In the endoplasmic reticulum (ER), where most secretory proteins are folded, protein disulfide isomerase (PDI) enzymes catalyze the formation and rearrangement of these bonds to achieve the most stable native conformation. nih.gov

Intermolecular Disulfide Bonds: These linkages connect separate polypeptide chains, forming multi-subunit protein complexes. A classic example is the hormone insulin, where two distinct peptide chains are held together by two intermolecular disulfide bonds. wikipedia.org The formation of these bonds is essential for the assembly and function of such protein complexes.

The process is an oxidation reaction where the two cysteine residues lose hydrogen atoms from their thiol groups, which then form a covalent bond. youtube.com Various chemical methods can be employed in synthetic peptide chemistry to control this process, including air oxidation, and the use of reagents like potassium ferricyanide (B76249) or iodine. nih.govbohrium.com

The cellular environment's oxidation-reduction (redox) potential plays a critical role in determining the state of cysteine residues. nih.gov The cytosol is a highly reducing environment, which generally prevents the formation of stable disulfide bonds. nih.gov In contrast, the endoplasmic reticulum is an oxidizing environment that facilitates disulfide bond formation, which is essential for the stability of secreted proteins. mdpi.com

Changes in the cellular redox state, such as during oxidative stress, can lead to modifications of cysteine residues. nih.gov This can include the formation of disulfide bonds where they are not normally present or further oxidation to sulfenic, sulfinic, and sulfonic acids. nih.govacs.org Such modifications can dramatically alter a peptide's structure and function, sometimes leading to protein misfolding and aggregation. researchgate.net For instance, the covalent linkage with the antioxidant glutathione (B108866) (a process called glutathionylation) is a physiological modification that can alter T-cell recognition of viral peptides, demonstrating how the redox state communicates with the immune system. nih.gov

Table 1: Influence of Cellular Environment on Cysteine State
Cellular CompartmentTypical Redox StatePredominant Cysteine FormPrimary Consequence
CytosolReducingThiol (-SH)Disulfide bonds generally unstable; Cysteine available for catalysis. nih.gov
Endoplasmic Reticulum (ER)OxidizingDisulfide (-S-S-)Stabilization of secreted protein structures. mdpi.com
Extracellular SpaceOxidizingDisulfide (-S-S-)Increased rigidity and proteolytic resistance of proteins. wikipedia.org

Enzymatic and Catalytic Functions Attributed to Cysteine-Containing Peptides

The high reactivity of the cysteine thiol group, particularly in its ionized thiolate form (-S⁻), makes it a potent nucleophile that is central to the catalytic mechanism of many enzymes. wikipedia.org

Cysteine proteases, also known as thiol proteases, are a major class of enzymes that utilize a cysteine residue in their active site for catalysis. libretexts.org The catalytic mechanism typically involves a catalytic dyad or triad, often including a histidine residue. libretexts.org The process begins with the deprotonation of the cysteine's sulfhydryl group by the adjacent histidine, forming a highly reactive thiolate ion. libretexts.org

This thiolate then performs a nucleophilic attack on the carbonyl carbon of a peptide bond in the substrate, leading to the formation of a covalent acyl-enzyme intermediate and the release of the first part of the cleaved peptide. libretexts.orgnih.gov In the final step, a water molecule hydrolyzes the intermediate, releasing the second part of the peptide and regenerating the free enzyme. libretexts.org This mechanism is fundamental to enzymes like caspases, which are involved in apoptosis, and peptidylarginine deiminase (PAD), where Cys351 acts as the initiating nucleophile. nih.gov

The activity of cysteine-dependent enzymes can be significantly influenced by the presence of reducing agents, such as free L-cysteine. Papain, a well-known cysteine protease, requires its active site cysteine (Cys-25) to be in a reduced thiol state to be catalytically active. researchgate.netwalshmedicalmedia.com

The presence of free L-cysteine in the reaction medium acts as an antioxidant, ensuring the active site thiol group remains intact and is not oxidized to form inactivating disulfide bridges. walshmedicalmedia.comwalshmedicalmedia.com Research has shown that adding L-cysteine can enhance both the activity and stability of papain. nih.govresearchgate.net For instance, the immobilization of papain in the presence of 200 mM cysteine resulted in maximum specific activity. nih.gov This enhancement is attributed to maintaining the active site's Cys-25 and His-159 as a thiolate-imidazolium ion pair, which is crucial for the enzyme's catalytic function. researchgate.net

Table 2: Effect of L-Cysteine on Immobilized Papain Properties
PropertyFree PapainImmobilized Papain (with L-Cysteine)Reference
Optimum Temperature60°C80°C nih.gov
Optimum pH6.58.0 nih.gov
StabilityLowerSignificantly enhanced vs. temperature and extreme pH nih.gov

Molecular Interactions of Peptides with Cysteine, Leucine (B10760876), Proline, and Glycine (B1666218) Residues

Cysteine: Beyond its roles in disulfide bonding and catalysis, the cysteine side chain can participate in hydrogen bonding and metal coordination. Its reactivity makes it a key site for post-translational modifications like prenylation and ubiquitination. wikipedia.org

Leucine: As a hydrophobic amino acid with a branched side chain, leucine is frequently found in the core of proteins, where it contributes to hydrophobic interactions that are a primary driving force for protein folding and stability. It is also common in protein-protein interaction interfaces.

Proline: Proline is unique among the 20 common amino acids because its side chain forms a rigid, cyclic structure by bonding back to the peptide's backbone nitrogen. nih.govembopress.org This rigidity restricts the conformational flexibility of the peptide backbone, often introducing "kinks" or turns. youtube.com Proline is consequently known as an "alpha-helix breaker" and is often found at the beginning or end of these structural elements. youtube.com Its unique structure can also slow down the rate of peptide bond formation during protein synthesis. nih.gov

Glycine: With the simplest side chain—a single hydrogen atom—glycine provides the greatest conformational flexibility to a peptide chain. youtube.com This allows for a wider range of backbone angles than any other residue, making it crucial in tight turns and flexible loops within protein structures. However, this same flexibility can be destabilizing in ordered structures like alpha-helices, making glycine, like proline, a helix breaker. youtube.com

The combination of these residues in a peptide sequence, such as the titular L-leucyl-L-prolylglycyl- attached to L-cysteine, would result in a region with distinct structural properties: the nucleophilic and cross-linking potential of cysteine, the hydrophobic character of leucine, the rigid turn induced by proline, and the flexibility afforded by glycine. Studies have investigated the effects of small peptides containing these residues, noting their potential biological activities. nih.gov

Peptide-Protein Interaction Surfaces and Mechanisms

The interaction between peptides and proteins is fundamental to numerous biological processes, including signal transduction and enzyme regulation. tdcommons.aicluspro.org L-cysteine residues within a peptide sequence, such as in L-Cysteine, L-leucyl-L-prolylglycyl-, play a pivotal role in these interactions due to the unique chemical properties of the cysteine thiol group. nih.gov

The thiol group of cysteine is highly reactive and can participate in a variety of interactions that stabilize peptide-protein complexes. A primary mechanism is the formation of disulfide bonds. Under oxidizing conditions, the thiol groups of two cysteine residues can form a covalent disulfide bridge, which can occur intramolecularly within the peptide or intermolecularly, linking the peptide to a cysteine residue on a protein surface. nih.gov This covalent linkage provides significant stability to the resulting complex.

The specific sequence of amino acids flanking the cysteine residue is critical in determining the binding affinity and selectivity. elsevierpure.com For instance, the presence of proline can introduce kinks in the peptide backbone, influencing its three-dimensional structure and how it presents the cysteine residue for interaction. Glycine, with its small side chain, provides flexibility to the peptide backbone, allowing it to adapt to the protein's surface. youtube.com The interplay of these factors—covalent disulfide bonding, hydrogen bonding, hydrophobic interactions, and conformational effects—dictates the intricate mechanisms of how L-cysteine-containing peptides recognize and bind to their protein partners. nih.gov

Interactions with Metal Ions and Other Ligands

The thiol group of the L-cysteine residue in peptides like L-Cysteine, L-leucyl-L-prolylglycyl- is a primary site for interaction with metal ions. nih.govsurfacesciencewestern.com Cysteine-containing peptides are known to be effective and often specific ligands for a variety of metal ions due to the high affinity of the sulfur atom for metals. mdpi.comnih.gov The cysteine thiolate group is a principal binding site for numerous metal ions, and the stability of the resulting complexes is significant. nih.gov

Studies on small cysteine-containing peptides have demonstrated their remarkable ability to bind to metal ions such as cadmium(II), lead(II), nickel(II), and zinc(II). The stability of these complexes often follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov This binding is not solely dependent on the cysteine residue; adjacent amino acids can also contribute to the stability and coordination geometry of the metal complex. For instance, the presence of histidine or aspartate side chains can enhance complex stability. nih.gov

The interaction is not limited to a single cysteine residue. Peptides containing multiple cysteines can form even more stable complexes, with the metal ion being coordinated by multiple thiolate groups. nih.gov Gas-phase studies have shown that Fe(II) ions primarily bind at cysteine sites in peptides, highlighting the specific and strong interaction between iron and the sulfur of the thiol group. nih.gov

Beyond metal ions, the cysteine residue can interact with other ligands. The thiol group can be a target for various chemical modifications, which can be important in biological signaling processes. nih.gov For example, S-nitrosation, the addition of a nitroso group to the thiol, is a key post-translational modification involved in cellular signaling.

The table below summarizes the interaction of cysteine-containing peptides with various metal ions.

Metal IonStability Trend with Cysteine PeptidesKey Interaction Features
Cadmium(II)HighForms highly stable complexes, often with (S−,S−) coordination in peptides with two cysteines. nih.gov
Lead(II)HighBinds strongly, with complex formation sometimes leading to precipitation. nih.gov
Zinc(II)ModerateForms mono- and bis(ligand) complexes. nih.gov
Nickel(II)LowerForms complexes, but generally with lower stability compared to Cd(II), Pb(II), and Zn(II). nih.gov
Iron(II)StrongShows specific and strong interaction with the cysteine thiol group. nih.gov
Copper(I)ComplexForms mixtures of polymetallic species with cysteine-rich peptides. oup.com
Mercury(II)ComplexInteracts with thiol-containing molecules, potentially leading to misfolded protein structures. oup.com

Self-Assembly Properties and Formation of Supramolecular Structures

L-cysteine-containing peptides possess the intrinsic ability to self-assemble into well-ordered supramolecular structures. This property is largely driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and, significantly, disulfide bond formation between cysteine residues. mdpi.com The specific sequence of the peptide dictates the nature and architecture of the resulting self-assembled structures, which can range from nanofibers and nanotubes to hydrogels. researchgate.netudel.edu

The thiol group of cysteine is a key player in the self-assembly process. Under oxidative conditions, intermolecular disulfide bonds can form between peptide monomers, leading to the creation of covalently linked oligomers and polymers. These extended structures can then further organize through non-covalent forces. The formation of these disulfide bridges can be a trigger for hydrogelation, modulating the viscoelastic properties of the resulting material. mdpi.comresearchgate.net

The primary sequence of the peptide is crucial. For instance, peptides designed with alternating hydrophilic and hydrophobic amino acids can promote the formation of β-sheet structures, which are common motifs in self-assembling peptide systems. mdpi.comresearchgate.net These β-sheets can then stack to form fibrils and ultimately a cross-linked hydrogel network. In the context of L-Cysteine, L-leucyl-L-prolylglycyl-, the hydrophobic leucine and proline residues would likely contribute to the hydrophobic core of the assembled structure, while the glycine and cysteine could be involved in hydrogen bonding and disulfide cross-linking, respectively.

The self-assembly of cysteine-containing peptides is not limited to disulfide bond formation. The thiol group can also mediate assembly through interactions with metal ions, leading to the formation of metallophilic attraction-driven gels. researchgate.net Furthermore, cysteine can be used to anchor peptides onto surfaces, such as gold, to create self-assembled monolayers (SAMs). nih.govresearchgate.net The nature of the peptide sequence attached to the cysteine anchor is critical for achieving well-ordered and functional SAMs. nih.gov

The ability of L-cysteine peptides to self-assemble into diverse supramolecular structures opens up possibilities for their application in biomaterials and nanotechnology. udel.edunih.gov

Biosynthetic and Catabolic Pathways of L-Cysteine and Constituent Amino Acids Relevant to Peptide Metabolism

Transsulfuration Pathway and L-Serine Pathways for L-Cysteine Synthesis

The biosynthesis of L-cysteine, a key component of the peptide L-Cysteine, L-leucyl-L-prolylglycyl-, primarily occurs through the transsulfuration pathway in mammals. This pathway utilizes the essential amino acid L-methionine as the initial sulfur donor. The first step involves the conversion of L-methionine to S-adenosylmethionine (SAM), which then donates its methyl group in various transmethylation reactions to become S-adenosylhomocysteine (SAH).

SAH is subsequently hydrolyzed to L-homocysteine. The crucial step of the transsulfuration pathway involves the enzyme cystathionine (B15957) β-synthase (CBS), which catalyzes the condensation of L-homocysteine with L-serine to form cystathionine. Finally, the enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. This pathway effectively transfers the sulfur atom from methionine to the carbon skeleton of serine to synthesize cysteine.

In addition to the transsulfuration pathway, some organisms, including bacteria and plants, can synthesize L-cysteine directly from L-serine through a two-step pathway. The first step, catalyzed by serine acetyltransferase (SAT), involves the acetylation of the hydroxyl group of L-serine by acetyl-CoA to form O-acetylserine. In the second step, the enzyme O-acetylserine (thiol)-lyase (OAS-TL) incorporates sulfide (B99878), from a sulfide donor, into O-acetylserine to produce L-cysteine, releasing acetate. This pathway is often referred to as the L-serine pathway.

The other constituent amino acids of the peptide, L-leucine, L-proline, and L-glycine, have their own distinct biosynthetic pathways. L-leucine is an essential amino acid, meaning it must be obtained from the diet in humans. L-proline and L-glycine are non-essential amino acids and can be synthesized de novo. L-proline is synthesized from L-glutamate, and L-glycine can be synthesized from L-serine.

Enzymatic Degradation Pathways of L-Cysteine and Related Peptides

The catabolism of L-cysteine is a complex process with multiple enzymatic pathways that lead to the formation of various sulfur-containing metabolites. One major degradation pathway involves the direct oxidation of the cysteine thiol group. Cysteine dioxygenase (CDO) oxidizes L-cysteine to cysteine sulfinic acid. This intermediate can then be further metabolized in two ways. It can be decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine, which is subsequently oxidized to taurine. Alternatively, cysteine sulfinic acid can be transaminated by an aminotransferase to yield 3-sulfinylpyruvate, which spontaneously decomposes to pyruvate (B1213749) and sulfite (B76179). The sulfite is then oxidized to sulfate (B86663) by sulfite oxidase.

Another significant pathway for L-cysteine degradation is through desulfhydration reactions, which remove the sulfur atom. The enzymes cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), which are involved in the transsulfuration pathway, can also catalyze the desulfhydration of L-cysteine to produce pyruvate, ammonia, and hydrogen sulfide (H₂S). A third enzyme, cysteine aminotransferase, can convert L-cysteine and α-ketoglutarate to 3-mercaptopyruvate (B1229277) and glutamate. 3-mercaptopyruvate sulfurtransferase (MST) can then transfer the sulfur from 3-mercaptopyruvate to an acceptor, producing pyruvate and a persulfide. The persulfide can then release H₂S.

The degradation of peptides like L-Cysteine, L-leucyl-L-prolylglycyl- involves the action of various proteases and peptidases. These enzymes cleave the peptide bonds between the amino acid residues. khanacademy.org The cleavage can be non-specific or specific, depending on the enzyme. Once the peptide is broken down into its constituent amino acids (L-cysteine, L-leucine, L-proline, and L-glycine), these individual amino acids can then enter their respective catabolic pathways. For example, the released L-cysteine would be degraded by the pathways described above. L-leucine is a ketogenic amino acid, and its degradation ultimately yields acetyl-CoA and acetoacetate. L-proline is catabolized back to L-glutamate, and L-glycine can be converted to L-serine or enter other metabolic pathways.

Transport Mechanisms of Amino Acids and Peptides Across Biological Membranes

The transport of amino acids and small peptides across biological membranes is a crucial process for cellular nutrition, signaling, and metabolism. This transport is mediated by a diverse array of membrane-bound transporter proteins, each with specificities for different amino acids or peptides. These transporters can be broadly categorized into uniporters, symporters, and antiporters, and they utilize various energy sources, including ion gradients (e.g., Na⁺, H⁺, Cl⁻) and ATP.

For the constituent amino acids of L-Cysteine, L-leucyl-L-prolylglycyl-, several transport systems are involved. L-cysteine is transported by multiple systems, including the ASC system (for alanine (B10760859), serine, and cysteine) and system L, which transports large neutral amino acids. L-leucine, being a branched-chain amino acid, is also primarily transported by system L transporters. L-proline is transported by specific proline transporters, as well as by other systems that recognize neutral amino acids. L-glycine is transported by several systems, including the glycine transporters (GlyT1 and GlyT2) and system A.

The transport of small peptides, such as di- and tripeptides, is predominantly mediated by the peptide transporter (PepT) family. In mammals, two major peptide transporters have been identified: PepT1 and PepT2. These are proton-coupled symporters, meaning they utilize the electrochemical proton gradient across the membrane to drive the uptake of peptides. PepT1 is primarily found in the small intestine and is responsible for the absorption of dietary peptides. PepT2 is more widely distributed, with high expression in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate, and also in the brain and other tissues.

The transport of a tetrapeptide like L-Cysteine, L-leucyl-L-prolylglycyl- is less straightforward. While PepT1 and PepT2 are primarily known for transporting di- and tripeptides, there is some evidence that they may also transport some larger peptides, although generally with lower affinity. Alternatively, the tetrapeptide may be first hydrolyzed into smaller peptides or individual amino acids by extracellular peptidases before being transported into the cell by the respective peptide or amino acid transporters.

Q & A

Basic Research Questions

Q. How can X-ray diffraction (XRD) and infrared (IR) spectroscopy differentiate between L-Cysteine and its oxidized form, L-Cystine, in experimental settings?

  • Methodological Answer : XRD analysis distinguishes crystal structures by comparing diffraction patterns. For example, L-Cysteine adopts a monoclinic system (space group P21), while L-Cystine forms a hexagonal structure (space group P6122) . IR spectroscopy identifies functional groups: L-Cysteine exhibits an S-H bend (~500 cm⁻¹), whereas L-Cystine shows an S-S stretch (~510 cm⁻¹) . Experimental shifts in XRD peaks (e.g., higher 2θ angles in simulations) should be calibrated against synthetic standards to account for temperature and pressure effects .

Q. What are the optimal synthetic routes for producing L-Cysteine-containing peptides like L-leucyl-L-prolylglycyl-L-Cysteine?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard. Use Fmoc/t-Bu protection for cysteine residues to prevent oxidation. Post-synthesis, reduce disulfide bonds with dithiothreitol (DTT) and confirm purity via HPLC-MS . For recombinant production in E. coli, optimize codon usage and employ fed-batch fermentation with thiosulfate as a sulfur source to enhance yield .

Q. How can researchers standardize experimental conditions to maintain the structural stability of L-Cysteine derivatives in aqueous solutions?

  • Methodological Answer : Maintain pH 6–7 to minimize oxidation, as acidic conditions stabilize thiol (-SH) groups. Use argon or nitrogen atmospheres during handling. For gelation studies with silver nitrate, control Ag⁺:L-Cysteine molar ratios (e.g., 1:2) to prevent precipitation . Validate stability via dynamic light scattering (DLS) and circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What metabolic control analysis (MCA) approaches identify flux-controlling enzymes in L-Cysteine biosynthesis pathways?

  • Methodological Answer : Apply in vivo MCA to perturb central carbon metabolism in E. coli strains. Use short-term substrate pulses (e.g., glucose or thiosulfate) and measure intracellular metabolite fluxes via LC-MS. Thermodynamic flux analysis (TFA) identifies rate-limiting steps, such as serine acetyltransferase (CysE) or cysteine synthase (CysK). Overexpress these enzymes to validate flux control .

Q. How can contradictory findings on L-Cysteine’s role in glucose metabolism be resolved?

  • Methodological Answer : Discrepancies in insulin sensitivity studies (e.g., vs. 5) may arise from dosage variability or glutathione synthesis efficiency. Design dose-response studies in diabetic murine models, measuring both plasma glucose and hepatic glutathione levels. Use stable isotope tracers (e.g., ¹³C-glucose) to track metabolic flux .

Q. What mechanistic pathways underlie L-Cysteine’s appetite-suppressing effects in humans?

  • Methodological Answer : Conduct randomized trials with oral L-Cysteine doses (e.g., 50–100 mg/kg) and measure ghrelin levels via ELISA. Pair with fMRI to assess hypothalamic activity. Compare results to glycine controls to isolate cysteine-specific effects. Validate findings in in vitro enteroendocrine cell models .

Q. How can plasmonic resonance-based probes enhance sensitivity in detecting L-Cysteine in complex matrices?

  • Methodological Answer : Functionalize Au-Ag core-shell nanoparticles with thiol-specific ligands (e.g., pyridinedithiol). Optimize plasmonic resonance at pH 6 for selective L-Cysteine binding. Validate with spiked lentil samples, achieving a limit of detection (LOD) of 0.1 µM and recovery rates >95% via UV-Vis spectroscopy .

Guidance for Rigorous Research Design

  • Use the PICO framework to define Population (e.g., E. coli strains), Intervention (e.g., enzyme overexpression), Comparison (wild-type controls), and Outcome (L-Cysteine yield) .
  • Apply FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies on L-Cysteine’s neuroprotective effects using primary neuron cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.